![molecular formula C24H17N3O2 B604358 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B604358.png)
2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both indole and quinazolinone moieties, makes it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions. One common method includes the condensation of anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst. For instance, the use of aluminum methanesulfonate as a reusable catalyst in ethanol/water solution has been reported to yield high efficiency . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, which promotes the formation of quinazolinone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable green chemistry approaches. For example, the use of microwave-induced synthesis and deep eutectic solvents (DES) has been explored to enhance yield and reduce environmental impact . These methods not only improve the efficiency of the synthesis but also align with sustainable chemistry practices.
化学反応の分析
Types of Reactions
2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which are of significant interest due to their potential biological activities .
科学的研究の応用
2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one has been studied for its applications in various fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which leads to its biological effects. For instance, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2,3-dihydroquinazolin-4(1H)-one
- 4(3H)-quinazolinone
- 3-phenyl-2,3-dihydroquinazolin-4-one
Uniqueness
What sets 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one apart is its dual indole and quinazolinone structure, which imparts unique biological activities and makes it a versatile scaffold for drug development .
特性
分子式 |
C24H17N3O2 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H17N3O2/c1-15-11-12-21-18(13-15)19(23(28)26-21)14-22-25-20-10-6-5-9-17(20)24(29)27(22)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)/b19-14- |
InChIキー |
YLHFRTVCXAGXPU-RGEXLXHISA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
異性体SMILES |
CC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


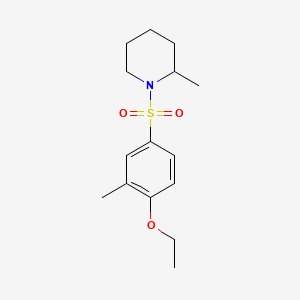
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)
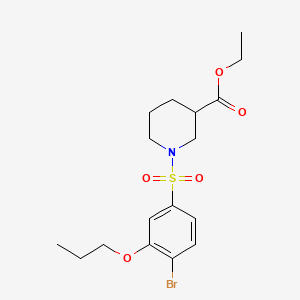
![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)
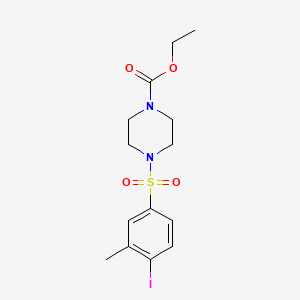
![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604285.png)
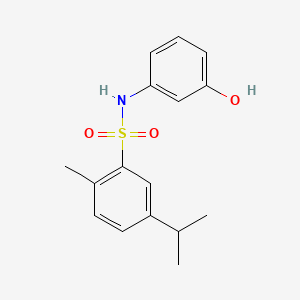
![2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B604287.png)
![N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B604288.png)
![5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B604290.png)
![N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide](/img/structure/B604291.png)
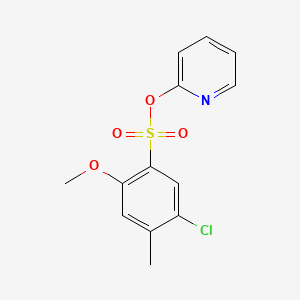
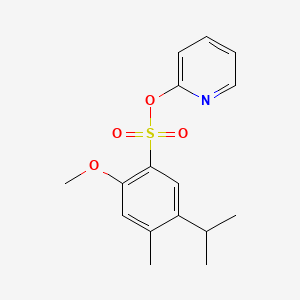
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604295.png)
